molecular formula C16H15N3O4S B13365874 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13365874
M. Wt: 345.4 g/mol
InChI Key: FCRBBXLTZLFNFG-UHFFFAOYSA-N
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Description

2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate moiety, which is known for its biological activity, and a carbamoylphenyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate ester. The esterification of nicotinic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a common method. The resulting ester is then subjected to further reactions to introduce the carbamoylphenyl and methylthio groups.

    Esterification: Nicotinic acid is reacted with ethanol in the presence of sulfuric acid to form ethyl nicotinate.

    Amidation: The ethyl nicotinate is then reacted with 4-aminobenzamide under heating conditions to form the intermediate compound.

    Thioether Formation: Finally, the intermediate is reacted with methylthiol in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Sulfuric acid, hydrochloric acid

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylthio group

    Amines: From reduction of the nitro group

    Carboxylic Acids: From hydrolysis of the ester group

Scientific Research Applications

2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nicotinate moiety may interact with nicotinic acid receptors, while the carbamoylphenyl group could interact with various enzymes, altering their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoylbenzamide: Shares the carbamoylphenyl group and is used in the production of pigments.

    Phenylboronic Acid Derivatives: Used in organic synthesis and medicine for their enzyme inhibitory properties.

    Nicotinic Acid Esters: Similar in structure and used for their biological activity.

Uniqueness

2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

[2-(4-carbamoylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H15N3O4S/c1-24-15-12(3-2-8-18-15)16(22)23-9-13(20)19-11-6-4-10(5-7-11)14(17)21/h2-8H,9H2,1H3,(H2,17,21)(H,19,20)

InChI Key

FCRBBXLTZLFNFG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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